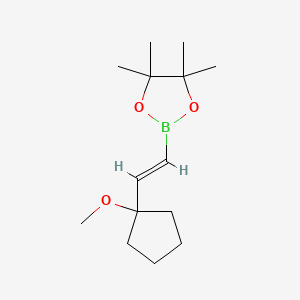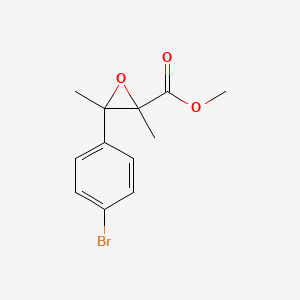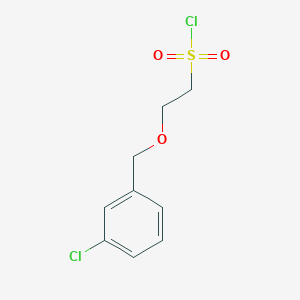
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethoxyethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-4-(1-ethoxyethenyl)-6-methylpyrimidine or 2-thio-4-(1-ethoxyethenyl)-6-methylpyrimidine.
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 2-chloro-4-(1-ethoxyethyl)-6-methylpyrimidine.
Aplicaciones Científicas De Investigación
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral or anticancer agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyethenyl group may also participate in covalent bonding with biological molecules, leading to alterations in their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine: Similar structure but with a fluorine atom at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)-5-methoxypyrimidine: Similar structure but with a methoxy group at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)aniline: Similar structure but with an aniline group instead of a methyl group.
Uniqueness
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is unique due to the presence of the ethoxyethenyl group at the 4-position and the methyl group at the 6-position. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
2-chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H11ClN2O/c1-4-13-7(3)8-5-6(2)11-9(10)12-8/h5H,3-4H2,1-2H3 |
Clave InChI |
JWPMWJWOACMBEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=NC(=NC(=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
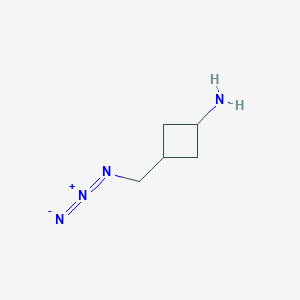
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
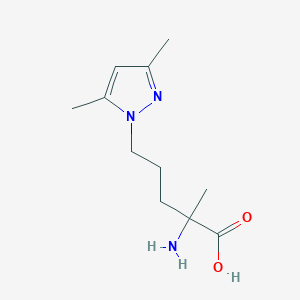
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
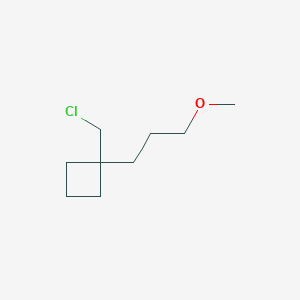
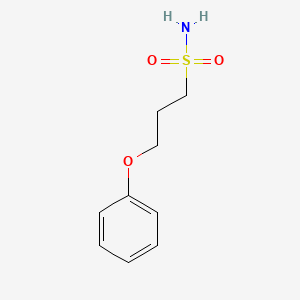
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)
